molecular formula C18H18N2O8S B13824138 Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate

Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B13824138
M. Wt: 422.4 g/mol
InChI Key: KJAYLIUYQQWTFM-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with nitrophenoxy compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its combination of a thiophene core with nitrophenoxy and propanoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H18N2O8S

Molecular Weight

422.4 g/mol

IUPAC Name

dimethyl 3-methyl-5-[2-(4-nitrophenoxy)propanoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H18N2O8S/c1-9-13(17(22)26-3)16(29-14(9)18(23)27-4)19-15(21)10(2)28-12-7-5-11(6-8-12)20(24)25/h5-8,10H,1-4H3,(H,19,21)

InChI Key

KJAYLIUYQQWTFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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